molecular formula C15H15NO4 B607927 HDAC8-IN-20a CAS No. 1884231-52-0

HDAC8-IN-20a

カタログ番号 B607927
CAS番号: 1884231-52-0
分子量: 273.28
InChIキー: IGVRDNCZCPXENL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HDAC8-IN-20a is a potent and selective HDAC8 inhibitor.

科学的研究の応用

HDAC8 as a Key Enzyme in Gene Regulation and Cancer Treatment

HDAC8, or human histone deacetylase 8, plays a crucial role in gene regulation and is identified as a potential drug target for several cancers. Extensive studies using biochemical techniques, X-ray crystallography, and computational methods have provided detailed insights into the active site of HDAC8 and demonstrated the dynamic nature of its substrate entrance surface. These studies suggest a mechanism whereby loop interactions and dynamics influence the activity of HDAC8, which could have implications for cancer treatment strategies (Kunze et al., 2013).

HDAC8 in Various Diseases Including Cancer and Parasitic Infections

HDAC8 is implicated in various diseases, including cancer, X-linked intellectual disability, and parasitic infections. It deacetylates both histone and non-histone proteins, and in cancer, it's linked to deregulated expression and interaction with transcription factors crucial to tumorigenesis. HDAC8 also emerges as a novel target in parasitic infections like Schistosoma mansoni and viral infections. The challenge remains in developing potent selective inhibitors that target HDAC8 specifically, with fewer adverse effects compared to pan-HDAC inhibitors (Chakrabarti et al., 2015).

Structural Insights from HDAC8 Complexed with Inhibitors

The crystal structure of HDAC8 complexed with a hydroxamic acid inhibitor provides insights into its catalytic mechanism and substrate specificity. This structure is crucial for understanding HDAC8's role in tumor cell proliferation and for the development of selective inhibitors as potential antitumor agents. The presence of two potassium ions in the HDAC8 structure, interacting with key catalytic residues, suggests a direct role of potassium in the enzyme's stability and function (Vannini et al., 2004).

Discovery of Selective HDAC8 Inhibitors

The discovery of selective inhibitors of HDAC8 represents a significant advancement in targeting this enzyme for therapeutic interventions. A novel, isoform-selective inhibitor was identified, demonstrating high potency and specificity for HDAC8. This development is pivotal in designing targeted therapies for diseases where HDAC8 plays a critical role (Ingham et al., 2016).

Identification of Non-Histone Nuclear Substrates of HDAC8

An innovative approach using chemical tools and proteomics methods identified novel non-histone nuclear substrates of HDAC8, including the tumor suppressor ARID1A. These substrates are involved in diverse biological processes like mitosis, transcription, chromatin remodeling, and RNA splicing. This discovery provides new directions for therapeutic strategies targeting HDAC8's function (Olson et al., 2014).

QSAR Classification for Screening HDAC8 Inhibitors

Quantitative structure-activity relationship (QSAR) classification models, developed using K nearest neighbours and neighbourhood classifier techniques, facilitate the discovery of HDAC8 inhibitors. These models, validated by cross-validation and external test sets, aid in virtual screening for potential inhibitors, providing a basis for future drug discovery efforts targeting HDAC8 (Cao et al., 2015).

特性

CAS番号

1884231-52-0

製品名

HDAC8-IN-20a

分子式

C15H15NO4

分子量

273.28

IUPAC名

N-hydroxy-4-methoxy-3-phenylmethoxybenzamide

InChI

InChI=1S/C15H15NO4/c1-19-13-8-7-12(15(17)16-18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,16,17)

InChIキー

IGVRDNCZCPXENL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NO)OCC2=CC=CC=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HDAC8-IN-20a;  HDAC8 IN 20a;  HDAC8IN20a;  HDAC8 inhibitor-20a;  HDAC8 inhibitor 20a; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HDAC8-IN-20a
Reactant of Route 2
Reactant of Route 2
HDAC8-IN-20a
Reactant of Route 3
Reactant of Route 3
HDAC8-IN-20a
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
HDAC8-IN-20a
Reactant of Route 5
Reactant of Route 5
HDAC8-IN-20a
Reactant of Route 6
HDAC8-IN-20a

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。